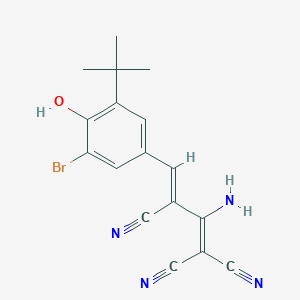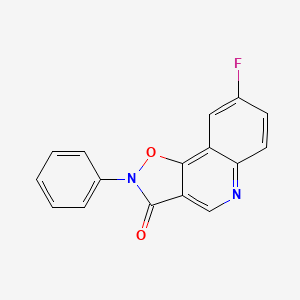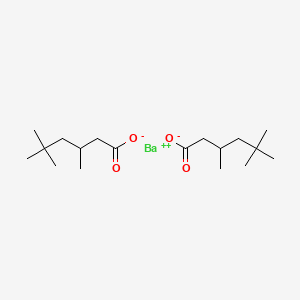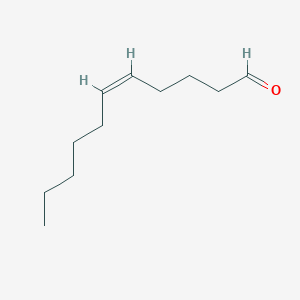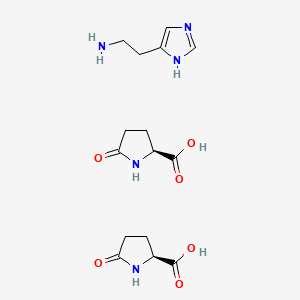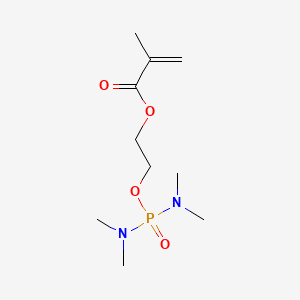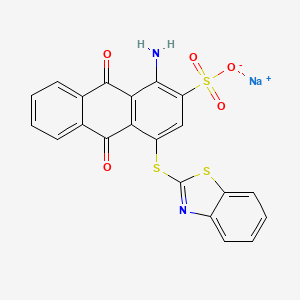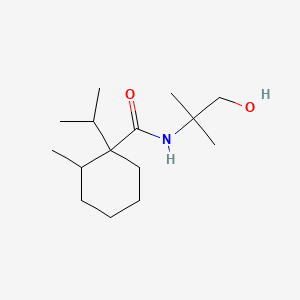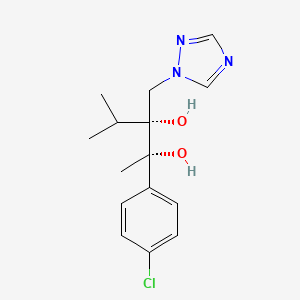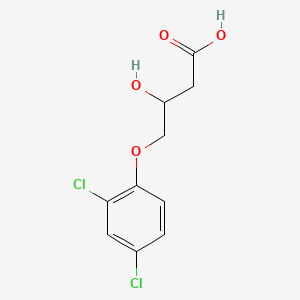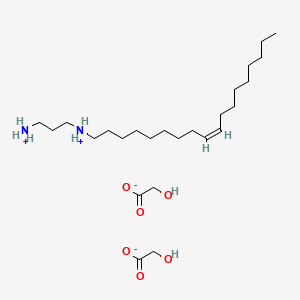
Tristrontium dicitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tristrontium dicitrate is a chemical compound with the molecular formula C₁₂H₁₀O₁₄Sr₃. It is composed of three strontium ions and two citrate ions. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tristrontium dicitrate can be synthesized by mixing citric acid, strontium carbonate, and water in a specific ratio. The typical ratio used is 3.32 parts citric acid to 2.76 parts strontium carbonate to 1.07 parts water. The mixture is then placed in a reaction kettle at a temperature of 60 degrees Celsius and allowed to react for 240 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The mixture is often stirred continuously to ensure uniformity and prevent any localized overheating or incomplete reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tristrontium dicitrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce strontium oxide and carbon dioxide, while reduction reactions may yield strontium metal and citric acid derivatives .
Aplicaciones Científicas De Investigación
Tristrontium dicitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other strontium-containing compounds.
Mecanismo De Acción
The mechanism of action of tristrontium dicitrate involves its interaction with biological molecules and cellular pathways. Strontium ions released from the compound can replace calcium ions in bone tissue, promoting bone formation and reducing bone resorption. This dual action makes it a promising candidate for treating bone-related disorders .
Comparación Con Compuestos Similares
Similar Compounds
Tristrontium silicate: Similar to tristrontium dicitrate, tristrontium silicate is used in bone repair materials and has comparable properties in promoting bone growth.
Strontium ranelate: Another compound used in the treatment of osteoporosis, known for its ability to promote bone formation and reduce bone resorption.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of citrate ions, which enhance its solubility and bioavailability. This makes it more effective in certain applications compared to other strontium-containing compounds .
Propiedades
Número CAS |
74078-98-1 |
|---|---|
Fórmula molecular |
C12H10O14Sr3 |
Peso molecular |
641.1 g/mol |
Nombre IUPAC |
tristrontium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clave InChI |
QGAPCDHPGCYAKM-UHFFFAOYSA-H |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



